Methyl 1H-pyrazole-4-carboxylate hydrochloride
Description
Methyl 1H-pyrazole-4-carboxylate hydrochloride is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl ester group at the 4-position and a hydrochloride salt. Pyrazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
methyl 1H-pyrazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.ClH/c1-9-5(8)4-2-6-7-3-4;/h2-3H,1H3,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJLCZLZCNUMAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNN=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181997-36-4 | |
| Record name | methyl 1H-pyrazole-4-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Hydrochloric Acid-Catalyzed Esterification
The direct esterification of 1H-pyrazole-4-carboxylic acid using hydrochloric acid (HCl) in methanol is a widely employed method. In this approach, a saturated HCl/methanol solution is chilled to 0°C, and the carboxylic acid is added incrementally. After stirring at ambient temperature overnight, the solvent is evaporated to yield the hydrochloride salt. For example, a 4 M HCl/methanol solution reacted with 1H-pyrazole-4-carboxylic acid (4.00 g) at room temperature produced 5.0 g of the target compound without requiring neutralization. This method avoids intermediate isolation steps, achieving a near-quantitative conversion due to the in situ formation of the hydrochloride salt.
Key Reaction Parameters:
Sulfuric Acid-Mediated Esterification with Post-Synthesis Neutralization
Alternative protocols utilize sulfuric acid (H₂SO₄) as a catalyst, followed by neutralization to isolate the free ester, which is subsequently converted to the hydrochloride salt. For instance, refluxing 1H-pyrazole-4-carboxylic acid in methanol with H₂SO₄ for 20 hours achieves 78% yield of the methyl ester. Neutralization with sodium methylate or bicarbonate releases the free base, which is then treated with HCl to form the hydrochloride. While this two-step process increases operational complexity, it allows finer control over purity and crystallinity.
Key Reaction Parameters:
Halide-Assisted Cyclization Methods
Patent literature describes indirect routes involving cyclization of α,β-unsaturated esters with difluoroacetyl halides, though these are less common for the hydrochloride derivative. For example, 2,2-difluoroacetyl chloride reacts with methyl acrylate derivatives in the presence of potassium iodide, followed by hydrolysis and cyclization with methylhydrazine. While this method prioritizes regioselectivity (95:5 isomer ratio), it is more suited for fluorinated analogs rather than the hydrochloride target.
Optimization of Reaction Parameters
Temperature and Time Effects
Esterification efficiency correlates strongly with temperature profiles. Prolonged reflux (e.g., 16–20 hours at 70–80°C) maximizes conversion but risks decomposition, whereas room-temperature reactions with HCl require extended durations (12–16 hours) for comparable yields. Cryogenic conditions (-30°C) in cyclization protocols improve isomer selectivity but are impractical for large-scale synthesis.
Solvent Systems and Catalysts
Methanol is the universal solvent due to its dual role as reactant and medium. Catalytic HCl achieves higher atom economy compared to H₂SO₄, which necessitates neutralization. Potassium iodide, used in cyclization methods, enhances reaction rates but introduces halide byproducts requiring extraction.
Purification and Characterization
Recrystallization Techniques
The hydrochloride salt is typically recrystallized from ethanol-water mixtures (35–65% ethanol). For example, dissolving the crude product in 40% aqueous ethanol under reflux, followed by cooling to 0–5°C, yields crystals with >99.5% purity. This step eliminates residual isomers and unreacted starting materials.
Analytical Validation
HPLC and LC-MS are standard for assessing purity and structural integrity. Nuclear magnetic resonance (NMR) spectra confirm the absence of regioisomers, with characteristic singlet peaks for the pyrazole ring protons (δ 8.08–8.26 ppm) and methyl ester groups (δ 3.72–3.92 ppm).
Comparative Analysis of Methodologies
| Method | Catalyst | Temperature | Duration | Yield | Purity |
|---|---|---|---|---|---|
| HCl/Methanol | HCl | 0–25°C | 12–16 h | 79.6% | >99% |
| H₂SO₄/Neutralization | H₂SO₄ | 70–80°C | 16–20 h | 93.3% | 99.6% |
| Halide Cyclization | KI | -30–40°C | 4–6 h | 75.8% | 95:5 isomer |
The HCl/methanol route offers simplicity and direct salt formation, whereas H₂SO₄ methods enable higher yields at the cost of additional steps. Cyclization approaches, while innovative, are less viable for the hydrochloride target due to side-product formation.
Industrial Applications and Scalability
Batch processes using HCl/methanol are preferred for kilogram-scale production, with cycle times under 24 hours and minimal waste. Continuous-flow systems are being explored to enhance efficiency, particularly for high-purity pharmaceutical grades.
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-pyrazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules with potential biological activities .
Scientific Research Applications
Methyl 1H-pyrazole-4-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 1H-pyrazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction, enzyme inhibition, or receptor binding .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares Methyl 1H-pyrazole-4-carboxylate hydrochloride with structurally related pyrazole carboxylates:
Key Observations:
- Substituent Effects: Trifluoromethyl (CF₃) groups (e.g., Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate) enhance lipophilicity and metabolic stability, making them valuable in agrochemicals . Amino and fluorophenyl groups (e.g., Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate) improve hydrogen bonding and target specificity in pharmaceuticals .
- Hydrochloride Salts : The hydrochloride form (e.g., Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride) increases water solubility, facilitating purification and formulation .
Biological Activity
Methyl 1H-pyrazole-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and therapeutic potential, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The synthesis of this compound typically involves the reaction of 1H-pyrazole-4-carboxylic acid with methylating agents, followed by hydrochloride salt formation. This process allows for the introduction of different substituents on the pyrazole ring, which can modulate its biological activity.
Antimicrobial Activity
Methyl 1H-pyrazole-4-carboxylate derivatives have been evaluated for their antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against various bacterial strains, including E. coli and S. aureus. For instance, compounds modified with aliphatic amides showed enhanced antibacterial effects, suggesting that structural modifications can lead to improved efficacy against resistant strains .
Antifungal Activity
The antifungal properties of methyl 1H-pyrazole-4-carboxylate derivatives have also been investigated. A study demonstrated that specific derivatives displayed higher antifungal activity compared to standard fungicides like boscalid, particularly against phytopathogenic fungi . This suggests potential applications in agricultural settings as effective fungicides.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Compounds derived from this scaffold have shown promising results in inhibiting the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) cells. For example, certain derivatives displayed growth inhibition percentages of up to 54% against HepG2 cells, indicating their potential as anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of methyl 1H-pyrazole-4-carboxylate is closely related to its chemical structure. The presence of electron-withdrawing groups at specific positions on the pyrazole ring has been correlated with enhanced inhibitory activities against various targets. For instance, compounds with halogen substituents showed increased potency due to their ability to stabilize the transition state during enzyme interactions .
Case Studies
Several case studies have documented the effectiveness of methyl 1H-pyrazole-4-carboxylate derivatives:
- Antibacterial Study : A series of pyrazole-based compounds were synthesized and tested against multiple bacterial strains. The results indicated that modifications at the amide linkage significantly enhanced antibacterial activity, especially when a piperidine moiety was incorporated .
- Antifungal Evaluation : In a comparative study, a novel derivative exhibited superior antifungal properties compared to traditional fungicides, indicating its potential for agricultural applications .
- Anticancer Research : Compounds derived from methyl 1H-pyrazole-4-carboxylate were evaluated for their cytotoxic effects on cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .
Q & A
Q. What are the recommended safety protocols for handling Methyl 1H-pyrazole-4-carboxylate hydrochloride in laboratory settings?
this compound is classified under GHS as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Researchers must:
- Use PPE: Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation of dust/aerosols .
- Store at room temperature in a dry, ventilated area away from incompatible substances .
- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Q. What synthetic routes are commonly used to prepare Methyl 1H-pyrazole-4-carboxylate derivatives?
A validated method involves cyclocondensation of ethyl acetoacetate with phenylhydrazine and DMF-DMA, followed by hydrolysis to yield the carboxylic acid intermediate. Methyl esterification via Fischer esterification or HCl-catalyzed methanol reaction is typical . For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized with a 72% yield using this approach .
Q. How can researchers confirm the structural integrity of this compound?
Key characterization techniques include:
- NMR : and NMR to verify substituent positions and ester group presence.
- IR Spectroscopy : Peaks at ~1700 cm confirm the carbonyl group .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths/angles and hydrogen bonding networks .
Advanced Research Questions
Q. How can hydrogen bonding patterns in Methyl 1H-pyrazole-4-carboxylate derivatives be systematically analyzed?
Graph set analysis (e.g., Etter’s formalism) identifies recurring hydrogen bond motifs (e.g., ) in crystal structures. Tools like Mercury CSD 2.0 enable visualization of intermolecular interactions and packing similarities . For example, in 5-methyl-1-phenyl derivatives, dimeric motifs stabilize the crystal lattice .
Q. What strategies resolve contradictions in crystallographic data for pyrazole-carboxylate complexes?
Discrepancies in bond angles or disorder may arise from twinning or poor data resolution. Solutions include:
Q. How do structural modifications (e.g., substituent changes) impact the biological activity of pyrazole-carboxylate derivatives?
Substituent effects are studied via:
- SAR analysis : Introducing electron-withdrawing groups (e.g., -CF) at the 3-position enhances metabolic stability .
- Enzyme inhibition assays : Methyl 5-chloro-1-methyl-3-(trifluoromethyl)- derivatives show improved binding to kinase targets due to hydrophobic interactions .
- Crystallographic docking : Mercury’s Materials Module maps ligand-receptor interactions using CSD data .
Q. What methodologies optimize the yield of this compound in scaled-up syntheses?
Process optimization involves:
- Reagent stoichiometry : Excess methylating agent (e.g., MeOH/HCl) ensures complete esterification .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted precursors.
- Yield tracking : HPLC with UV detection monitors reaction progress (retention time ~8.2 min for the methyl ester) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
